molecular formula C17H18N4O4S B11016034 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B11016034
M. Wt: 374.4 g/mol
InChI Key: ZYRRQGVCYKQYJF-UHFFFAOYSA-N
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Description

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that belongs to the quinazolinone and thiazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multiple steps. The starting materials often include 6,7-dimethoxy-3H-quinazolin-4-one and 4-methyl-1,3-thiazole-2-amine. The synthetic route may involve the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone core.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced through a condensation reaction with 4-methyl-1,3-thiazole-2-amine.

    Final Coupling: The final step involves coupling the quinazolinone and thiazole intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy groups on the quinazolinone ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various quinazolinone and thiazole derivatives, which can have different functional groups and properties.

Scientific Research Applications

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    Pathway Modulation: It can modulate pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3H-quinazolin-4-one: A precursor in the synthesis of the target compound, known for its biological activities.

    4-Methyl-1,3-thiazole-2-amine: Another precursor, which contributes to the thiazole moiety in the target compound.

Uniqueness

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is unique due to its combined quinazolinone and thiazole structure, which imparts distinct biological and chemical properties. This dual functionality makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H18N4O4S/c1-10-8-26-17(19-10)20-15(22)4-5-21-9-18-12-7-14(25-3)13(24-2)6-11(12)16(21)23/h6-9H,4-5H2,1-3H3,(H,19,20,22)

InChI Key

ZYRRQGVCYKQYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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